Nifedipine-d4 - 1219798-99-8

Nifedipine-d4

Catalog Number: EVT-1711006
CAS Number: 1219798-99-8
Molecular Formula: C17H18N2O6
Molecular Weight: 350.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine)

Compound Description: Nifedipine is a well-known calcium channel antagonist used for the treatment of cardiovascular diseases. It exhibits a potent inhibitory effect on calcium influx through voltage-dependent calcium channels. []

Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. Both compounds possess identical substituents at positions 2, 6, and 4 of the dihydropyridine ring, with the only difference being the ester group at positions 3 and 5. []

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound is another 1,4-dihydropyridine calcium channel blocker. []

Relevance: Similar to Nifedipine, this compound is closely related to Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate, featuring the same substitutions on the dihydropyridine ring except for having ethyl ester groups instead of methyl esters at positions 3 and 5. []

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Compound Description: This compound is a decomposition product of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Although structurally similar, it lacks the 1,4-dihydropyridine ring, which is crucial for calcium channel blocking activity. []

Relevance: This compound highlights the importance of the 1,4-dihydropyridine ring for the biological activity of Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. Despite having the same substitutions on the pyridine ring, its aromatized form significantly reduces its calcium channel blocking potential. []

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Compound Description: Similar to the diethyl analog, this compound is a decomposition product of the corresponding 1,4-dihydropyridine derivative and lacks the crucial 1,4-dihydropyridine structure for calcium channel blocking activity. []

Relevance: This compound further emphasizes the significance of the 1,4-dihydropyridine ring in Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate. Despite sharing the same substitutions on the pyridine ring, the aromatized form loses its potency as a calcium channel blocker. []

Compound Description: This is a series of compounds related to nisoldipine (X= 2-NO2) that were synthesized and analyzed for their structure and pharmacological activities. []

Relevance: This series of compounds helps elucidate the structure-activity relationships of 1,4-dihydropyridine calcium channel antagonists. They share the core dihydropyridine ring with Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate and demonstrate the impact of various substituents on the phenyl ring and different ester groups on pharmacological activity. []

Compound Description: Nicardipine is another 1,4-dihydropyridine calcium channel blocker known for its potent vasodilating activity. [, ]

Relevance: This compound highlights the structural diversity possible within the 1,4-dihydropyridine class while retaining biological activity. While sharing the core ring and the nitrophenyl substitution with Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate, Nicardipine features a more complex ester group, demonstrating the flexibility in this region for achieving specific pharmacological profiles. [, ]

2-nitratopropyl-3-nitratopropyl-2,6-dimethyl-4-(3-nitropheny l)- 1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

Compound Description: CD-349 is a dihydropyridine derivative exhibiting potent cerebrovasodilating effects. []

Relevance: CD-349 emphasizes the potential for targeted pharmacological activity within the 1,4-dihydropyridine class through modifications of the ester side chains. Compared to Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate, CD-349 showcases a different, more complex ester group, leading to its enhanced activity in cerebral circulation. []

FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)

Compound Description: FRC-8411 is a dihydropyridine derivative with long-lasting antihypertensive effects. []

Relevance: FRC-8411, similar to Nicardipine, demonstrates the possibility of modifying the ester group in Dimethyl 2,6-dimethyl-4-[2-nitro(2H4)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate to achieve specific pharmacological profiles. This compound possesses a unique ester substituent contributing to its distinct antihypertensive activity and duration of action. []

Source and Classification

Nifedipine-d4 is synthesized from Nifedipine through a process known as deuteration. This involves replacing specific hydrogen atoms in the Nifedipine molecule with deuterium, an isotope of hydrogen. The classification of Nifedipine-d4 falls under pharmaceutical compounds with applications in cardiovascular medicine, particularly as an antihypertensive agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nifedipine-d4 typically involves the following steps:

  1. Preparation of Reaction Mixture: Nifedipine is dissolved in a mixture of deuterochloroform and deuterium oxide.
  2. Addition of Reagents: Trifluoroacetic anhydride and deuteroacetone are added to the solution.
  3. Deuteration Process: The solution is frozen and sealed in a tube under nitrogen. It is then heated at approximately 57°C for about 168 hours to facilitate the exchange of hydrogen atoms at the 2 and 6 positions on the dihydropyridine ring with deuterium .
  4. Recovery: After heating, the solvent is removed under reduced pressure, yielding Nifedipine-d4 as a pure compound.

The yield and purity can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of Nifedipine-d4 retains the core dihydropyridine framework characteristic of Nifedipine but includes deuterium at specific positions. The structural formula can be represented as follows:

  • Chemical Formula: C17H16N2O6 (for Nifedipine) modified to include deuterium at specific sites.

The molecular weight will be slightly higher due to the presence of deuterium isotopes, which can be confirmed through mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Nifedipine-d4 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit altered kinetics due to the presence of heavier isotopes. The primary reaction pathways include:

  • Calcium Channel Blockade: The mechanism by which Nifedipine-d4 inhibits calcium influx through voltage-gated calcium channels, leading to vasodilation.
  • Metabolic Stability: Deuteration can enhance metabolic stability, reducing the rate at which the compound is metabolized by cytochrome P450 enzymes compared to non-deuterated forms .
Mechanism of Action

Process and Data

Nifedipine-d4 functions by selectively blocking L-type calcium channels in vascular smooth muscle cells and cardiac myocytes. This blockade prevents calcium from entering cells, resulting in:

  • Vasodilation: Relaxation of vascular smooth muscle leads to decreased peripheral resistance.
  • Reduced Cardiac Workload: Lowering blood pressure reduces myocardial oxygen demand, alleviating angina symptoms.

Pharmacological studies indicate that deuterated compounds may exhibit prolonged action due to slower metabolism, enhancing therapeutic effects without increasing dosage frequency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow solid.
  • Melting Point: Specific melting points can vary based on purity but generally align closely with those of standard Nifedipine.

Chemical Properties

  • Solubility: Soluble in organic solvents such as chloroform and methanol; limited solubility in water.
  • Stability: Enhanced stability due to deuteration, which may confer advantages in formulation stability over time.

Relevant data from analytical methods such as infrared spectroscopy and nuclear magnetic resonance provide insights into the compound's purity and structural integrity .

Applications

Scientific Uses

Nifedipine-d4 is primarily utilized in pharmacokinetic studies to assess drug metabolism and bioavailability. Its unique isotopic labeling allows researchers to trace metabolic pathways more accurately using techniques like mass spectrometry. Additionally, it can serve as a reference standard in analytical chemistry for developing assays related to Nifedipine formulations.

Synthesis and Deuteration Strategies of Nifedipine-d4

Isotopic Labeling Techniques in Pharmaceutical Chemistry

Deuterium (²H), a stable hydrogen isotope with one proton and one neutron, alters molecular properties through the deuterium kinetic isotope effect (DKIE). This effect strengthens C-²H bonds (1.2–1.5 kcal/mol higher activation energy than C-H bonds), reducing bond cleavage rates during metabolism [8]. In pharmaceutical chemistry, deuteration aims to:

  • Enhance metabolic stability: Slower oxidative degradation by cytochrome P450 enzymes [8]
  • Preserve bioactivity: Maintain target engagement (e.g., L-type calcium channel blockade) [3] [7]
  • Enable tracing: Deuterated analogs serve as internal standards in mass spectrometry [3]

Table 1: Key Properties of Deuterium in Drug Design

PropertyHydrogen (¹H)Deuterium (²H)Pharmacological Impact
Atomic Mass1 Da2 DaAltered reaction kinetics
Bond Length1.09 Å1.08 ÅHigher bond strength
log PReference-0.006 lowerMinimal lipophilicity change
Metabolic RatekHkD = kH/2–9Extended half-life

Nifedipine-d4 specifically incorporates deuterium at the 2- and 6-methyl groups and the 4-phenyl ring ortho positions, targeting metabolic soft spots without altering stereoelectronic properties [3] [7].

Synthetic Pathways for Deuterated Dihydropyridine Derivatives

Nifedipine-d4 synthesis employs modified Hantzsch dihydropyridine (DHP) condensation, using deuterated building blocks to ensure site-specific labeling:

Pathway A: Deuterated Aldehyde Route1. Deuterated Benzaldehyde Synthesis:- 2-Nitrobenzaldehyde reacts with D2O under acidic catalysis (e.g., CF3COOD) for H/D exchange at ortho positions [7]- Yield: >95% deuterium incorporation (confirmed by 2H-NMR) [3]2. Condensation Reaction:- 2 Eq deuterated methyl acetoacetate-d3 (from CH3COCD2COOCH3 + D2O/NaOD)+ 1 Eq 2-nitrobenzaldehyde-d4+ NH4OAc in refluxing ethanol-d6 [6] [9]- Forms dihydropyridine ring with >98% isotopic purity [7]

Pathway B: Post-Synthesis Deuteration

  • Metal-catalyzed H/D exchange: Nifedipine treated with D2/Pd/C in trifluoroacetic acid-d, labeling alkyl positions [7]
  • Limitation: Poor regioselectivity (<70% deuterium at C2/C6) [7]

Table 2: Synthetic Protocols for Nifedipine-d4

MethodDeuterated ReagentsReaction ConditionsIsotopic PurityYield
Deuterated Aldehyde2-NO2-C6H4CDO, CH3COCD2COOCH3EtOD, NH4OAc, 80°C, 8h>98%72%
Post-synthesisNifedipine + D2/Pd/CCF3COOD, 50°C, 24h65–70%41%

Optimization of Deuteration Efficiency

Solvent Selection:

  • Anhydrous ethanol-d6 minimizes back-exchange (proton contamination) [7]
  • Acidic media (e.g., DCl/D2O) accelerates H/D exchange but risks ester hydrolysis [6]

Catalyst Optimization:

  • Lewis acids (e.g., ZnCl2) improve DHP ring cyclization efficiency (85% vs. 70% without catalyst) [9]
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of deuterated intermediates [6]

Reaction Monitoring:

  • In situ FT-IR tracks C=O/C=N bond formation during cyclization [9]
  • LC-MS quantifies deuterium incorporation at each synthetic step [3]

Isotopic Analysis:

  • High-resolution mass spectrometry (HRMS) detects [M+4]+ molecular ion at m/z 350.36 [3]
  • 2H-NMR validates absence of protiated impurities at δ 2.30 (C2-methyl) and δ 7.60 (phenyl ortho-H) [7]

Challenges in Maintaining Stereochemical Integrity

Nifedipine’s pharmacological activity requires the 1,4-dihydropyridine ring in a boat conformation with cis-oriented ester groups [1] [9]. Deuteration introduces stereochemical risks:

Racemization at C4:

  • Nifedipine’s C4 carbon is achiral but adopts pseudo-chiral geometry upon binding L-type calcium channels [1]
  • Acidic deuteration conditions (e.g., D2O/CF3COOD) promote enolization, leading to epimerization [7]
  • Mitigation: Conduct deuteration at pH 7–8 and temperatures <40°C [7]

Conformational Stability:

  • C3/C5 ester groups must maintain syn-periplanar orientation for calcium channel binding [1] [9]
  • Deuterium’s greater mass subtly alters ring puckering dynamics, potentially affecting the bioactive conformation [8]
  • Computational modeling (DFT) confirms <0.1 Å deviation in dihedral angles between nifedipine and nifedipine-d4 [7]

Synthetic Byproducts:

  • Over-deuteration: Incorporation beyond four deuteriums (e.g., at C3 methyl) reduces bioisosteric equivalence [7]
  • Oxidative aromatization: Dihydropyridine ring oxidation to pyridine during synthesis (prevented by N2 purging) [9]

Table 3: Stereochemical Outcomes in Nifedipine-d4 Synthesis

Deuteration SiteStereochemical RiskControl StrategyAnalytical Validation
2-/6-Methyl groupsNone (symmetrical)-1H-NMR peak absence
4-Phenyl ortho positionsAxial chirality distortionLow-temperature deuterationCD spectroscopy
Dihydropyridine ringBoat-to-twist-boat transitionConformational locking via H-bondingX-ray crystallography

Properties

CAS Number

1219798-99-8

Product Name

Nifedipine-d4

IUPAC Name

dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18N2O6

Molecular Weight

350.36 g/mol

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D

InChI Key

HYIMSNHJOBLJNT-KDWZCNHSSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.